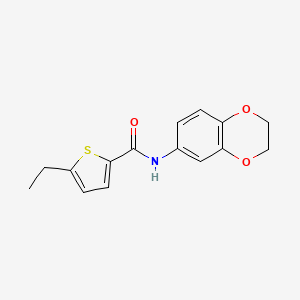![molecular formula C16H24N2O3 B4722268 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4722268.png)
2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide, also known as MPAA, is a chemical compound that has gained attention due to its potential therapeutic applications. The compound has been synthesized and studied extensively in recent years, and its mechanism of action and physiological effects have been investigated.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been found to have potential therapeutic applications in several areas, including cancer, inflammation, and pain management. Studies have shown that 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been found to have anti-inflammatory properties, and it may be useful in the treatment of inflammatory diseases such as arthritis. 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has also been shown to have analgesic effects, making it a potential alternative to opioids for pain management.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide is not fully understood, but studies have suggested that it may act on several targets in the body. 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide may alter gene expression patterns and induce cell death in cancer cells. Additionally, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and metabolism. By activating PPARγ, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide may reduce inflammation and improve metabolic function.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide inhibits the growth of cancer cells and induces apoptosis, while in vivo studies have shown that 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide reduces tumor growth in animal models. Additionally, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been found to reduce inflammation in animal models of arthritis and to have analgesic effects in animal models of pain. 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has also been found to improve metabolic function in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. Additionally, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been extensively characterized using various analytical techniques, making it a well-understood compound. However, there are also limitations to using 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide. One area of focus is on improving our understanding of its mechanism of action. By identifying the targets and pathways affected by 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide, we may be able to better understand its therapeutic potential and develop more effective treatments. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide in human clinical trials. Finally, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular disease, and these areas warrant further investigation.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide is a chemical compound that has gained attention due to its potential therapeutic applications. The compound has been synthesized and studied extensively, and its mechanism of action and physiological effects have been investigated. 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has potential applications in cancer, inflammation, and pain management, and it may have additional applications in other areas. Further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide and to determine its safety and efficacy in human clinical trials.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-5-7-15(8-6-14)21-13-16(19)17-9-4-12-18-10-2-3-11-18/h5-8H,2-4,9-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWIUPJPJKLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4722187.png)
![methyl 4-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4722190.png)

![3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4722212.png)
![N-(5-bromo-2-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4722213.png)

![N-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722221.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4722258.png)
